3,3'-(1,2-Ethanediyl)biscyclohexene

Catalog No.
S13156870
CAS No.
71617-23-7
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(1,2-Ethanediyl)biscyclohexene

CAS Number

71617-23-7

Product Name

3,3'-(1,2-Ethanediyl)biscyclohexene

IUPAC Name

3-(2-cyclohex-2-en-1-ylethyl)cyclohexene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h3,5,7,9,13-14H,1-2,4,6,8,10-12H2

InChI Key

MWESVCMJQLFTIE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)CCC2CCCC=C2

3,3'-(1,2-Ethanediyl)biscyclohexene is an organic compound characterized by its unique structure, which consists of two cyclohexene rings connected by an ethanediyl group. This compound is identified by its Chemical Abstracts Service (CAS) number 71617-23-7. At room temperature, it appears as a white solid and is notable for its potential applications in various fields, including materials science and organic synthesis.

The chemical reactivity of 3,3'-(1,2-Ethanediyl)biscyclohexene can be attributed to the presence of double bonds in the cyclohexene rings. These double bonds can undergo typical reactions associated with alkenes, such as:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert the compound into a saturated derivative.
  • Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of various substituted products.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions due to its unsaturated nature.

The synthesis of 3,3'-(1,2-Ethanediyl)biscyclohexene typically involves methods that create the central ethanediyl linkage between two cyclohexene units. Some potential synthesis pathways include:

  • Diels-Alder Reaction: This method could be employed to form the cyclohexene rings followed by a coupling reaction to introduce the ethanediyl group.
  • Cross-Coupling Reactions: Utilizing palladium or nickel catalysis to couple appropriate precursors could yield the desired compound.
  • Hydrocarbon Rearrangement: Starting from simpler hydrocarbons and employing rearrangement techniques might also lead to this compound.

3,3'-(1,2-Ethanediyl)biscyclohexene has potential applications in various domains:

  • Material Science: As a building block for polymers or advanced materials due to its structural properties.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: If found to possess significant biological activity, it could be explored for medicinal applications.

Interaction studies involving 3,3'-(1,2-Ethanediyl)biscyclohexene are essential for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could reveal insights into its biological activity.
  • Environmental Interactions: Assessing how this compound behaves in different environmental conditions could inform its safety and ecological impact.

Several compounds share structural similarities with 3,3'-(1,2-Ethanediyl)biscyclohexene. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1-cyclohexeneContains a methyl group on a cyclohexene ringMore reactive due to the presence of a methyl group
4-VinylcyclohexeneVinyl group attached to cyclohexeneExhibits different polymerization behavior
1,2-DicyclohexylethaneTwo cyclohexane rings linked by ethaneMore saturated structure compared to biscyclohexene

The uniqueness of 3,3'-(1,2-Ethanediyl)biscyclohexene lies in its specific arrangement of double bonds and the ethanediyl linker that distinguishes it from other similar compounds. This structural configuration may influence its reactivity and potential applications in ways that differ from those of related compounds.

XLogP3

5.4

Exact Mass

190.172150702 g/mol

Monoisotopic Mass

190.172150702 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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